molecular formula C11H17N3O4S B2939688 3-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazol-2-yl]propanoic acid CAS No. 2416231-40-6

3-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazol-2-yl]propanoic acid

Cat. No. B2939688
CAS RN: 2416231-40-6
M. Wt: 287.33
InChI Key: COMYFTQRYFIKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C11H17N3O4S and its molecular weight is 287.33. The purity is usually 95%.
BenchChem offers high-quality 3-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazol-2-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazol-2-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

EN300-26623946: serves as a cleavable linker in the synthesis of ADCs. ADCs are targeted cancer therapies that deliver cytotoxic drugs to cancer cells via antibodies. The linker’s stability is crucial for the drug to remain attached during circulation and release the payload inside the target cells. The compound’s structure allows for a controlled release, enhancing the efficacy and safety of the therapy .

Proteolysis Targeting Chimeras (PROTACs)

As a PEG- and alkyl/ether-based PROTAC linker, EN300-26623946 is used to connect the ligand for the target protein with the E3 ubiquitin ligase, leading to the target’s degradation. PROTACs represent a novel therapeutic approach that can target previously ‘undruggable’ proteins, offering new avenues for drug development .

Drug Delivery Systems

The compound’s polyethylene glycol (PEG) structure makes it suitable for developing advanced drug delivery systems. PEGylation can improve the solubility, stability, and half-life of therapeutic agents, allowing for less frequent dosing and reduced immunogenicity .

Molecular Scaffold for PAMAM Dendrimers

EN300-26623946: can be utilized as a molecular scaffold for the synthesis of PAMAM dendrimers. These highly branched, tree-like structures can be used for drug delivery, gene therapy, and as MRI contrast agents due to their ability to encapsulate therapeutic molecules .

Synthesis of Biocompatible Polymers

The compound’s reactive groups are instrumental in synthesizing biocompatible polymers. These polymers have applications in tissue engineering, such as scaffolds for cell growth, and in creating hydrogels that respond to physiological conditions .

Surface Modification of Nanoparticles

EN300-26623946: can be used to modify the surface of nanoparticles to enhance their biocompatibility and reduce opsonization. This modification can improve the nanoparticles’ circulation time and targeting capabilities for drug delivery applications .

Peptide Synthesis

The compound’s carboxylic acid group allows for its use in peptide synthesis. It can act as a building block for peptides, which have various therapeutic applications, including as hormones, vaccines, and antitumor agents .

Research on Selective Drug Activation

EN300-26623946: can be part of research into selective drug activation mechanisms. Its structure can be designed to release active drugs under specific physiological conditions, such as pH changes in the tumor microenvironment, enhancing the selectivity and reducing side effects .

properties

IUPAC Name

3-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(17)12-6-8-14-13-7(19-8)4-5-9(15)16/h4-6H2,1-3H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMYFTQRYFIKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(S1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazol-2-yl]propanoic acid

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